4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile
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Overview
Description
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile typically involves the reaction of 3-methylquinoxalin-2(1H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its corresponding dihydroquinoxaline form.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to its potential anticancer activity.
Pathways Involved: It may interfere with cellular signaling pathways that regulate cell growth and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Known for its antibacterial and antifungal properties.
Quinoxaline-1,3,4-oxadiazole hybrids: Studied for their anticancer activity.
Uniqueness
4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile stands out due to its unique combination of a quinoxaline ring and a benzonitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13N3O |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H13N3O/c1-12-17(21)20(16-5-3-2-4-15(16)19-12)11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
InChI Key |
OQTBEXRLKPSNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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